molecular formula C7H11N5O B13309078 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide

Cat. No.: B13309078
M. Wt: 181.20 g/mol
InChI Key: LVAJBIALUSFRIP-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with a suitable triazole derivative. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

Scientific Research Applications

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide include other triazole derivatives such as 3-amino-1,2,4-triazole and its various substituted forms . These compounds share the triazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C7H11N5O/c8-7-9-4-12(11-7)3-6(13)10-5-1-2-5/h4-5H,1-3H2,(H2,8,11)(H,10,13)

InChI Key

LVAJBIALUSFRIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=NC(=N2)N

Origin of Product

United States

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